Product packaging for Methaphenilene hydrochloride(Cat. No.:CAS No. 7084-07-3)

Methaphenilene hydrochloride

Cat. No.: B1676369
CAS No.: 7084-07-3
M. Wt: 296.9 g/mol
InChI Key: FWYFIIQCOLEFQP-UHFFFAOYSA-N
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Description

Historical Context of Related Chemical Antihistamine Research

The development of antihistamines dates back to the 1930s, with the discovery of compounds that could counteract the effects of histamine (B1213489). karger.com The first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), was introduced in 1942 and belonged to the ethylenediamine (B42938) class. karger.comwikipedia.org This paved the way for the development of other ethylenediamine derivatives, which became prominent in the mid-20th century for their efficacy. hmpgloballearningnetwork.com

The ethylenediamine structure, characterized by the N-CH₂-CH₂-N linkage, proved to be a versatile scaffold for creating numerous bioactive compounds, including antihistamines. wikipedia.org Early research focused on modifying this basic structure to improve potency and reduce side effects. karger.com This era of research led to the introduction of several successful antihistamines derived from ethylenediamine. hmpgloballearningnetwork.com

Academic Significance and Contemporary Research Trajectories for Methaphenilene (B1676368) Hydrochloride

Methaphenilene hydrochloride has been a subject of academic interest primarily for its antihistaminic and anticholinergic properties. ontosight.aiwikipedia.org It functions by blocking histamine H1 receptors, thereby inhibiting the actions of histamine that lead to allergic symptoms. The compound also interacts with muscarinic acetylcholine (B1216132) receptors, which accounts for its anticholinergic effects.

Contemporary research on methaphenilene and its analogs has explored their biochemical and toxicological profiles. For instance, studies have investigated the potential for some ethylenediamine derivatives to act as "peroxisome proliferators," a characteristic that can have implications for liver function. ncats.io Research has also been conducted on the carcinogenic potential of related compounds like methapyrilene (B1676370), a close structural analog of methaphenilene. researcher.lifenih.gov

The synthesis of methaphenilene involves the alkylation of N,N-dimethyl-N′-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene (B1266113). wikipedia.org Various synthesis methods, including batch reactor processes, have been described in the literature.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₁ClN₂S
Molecular Weight296.86 g/mol
Melting Point162–164°C (with decomposition)
AppearanceWhite or pale yellow crystalline powder oup.com

Key Research Findings on Methaphenilene and Related Compounds

Research AreaKey FindingsRelated CompoundsSource
Receptor ActivityActs as a histamine H1 receptor antagonist and has anticholinergic activity.Methaphenilene
ToxicologyStudied as a peroxisome proliferator.Methaphenilene ncats.io
Carcinogenicity StudiesClose structural analog, methapyrilene, has been shown to be a non-genotoxic carcinogen, inducing liver tumors in rats.Methapyrilene, Methaphenilene researcher.lifenih.govcaymanchem.com
SynthesisCan be synthesized via alkylation of N,N-dimethyl-N′-phenylethane-1,2-diamine.Methaphenilene wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21ClN2S B1676369 Methaphenilene hydrochloride CAS No. 7084-07-3

Properties

CAS No.

7084-07-3

Molecular Formula

C15H21ClN2S

Molecular Weight

296.9 g/mol

IUPAC Name

N,N-dimethyl-N'-phenyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C15H20N2S.ClH/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14;/h3-9,12H,10-11,13H2,1-2H3;1H

InChI Key

FWYFIIQCOLEFQP-UHFFFAOYSA-N

SMILES

C[NH+](C)CCN(CC1=CC=CS1)C2=CC=CC=C2.[Cl-]

Canonical SMILES

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

493-78-7 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methaphenilene hydrochloride;  NSC 516334;  NSC-516334;  NSC516334.

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Methaphenilene Hydrochloride

Primary Synthetic Routes

The principal method for synthesizing Methaphenilene (B1676368) is through the alkylation of N,N-dimethyl-N'-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene (B1266113). wikipedia.org This reaction forms the core of Methaphenilene synthesis and is a key focus for industrial and laboratory-scale production.

Alkylation Reaction of N,N-dimethyl-N'-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene

The synthesis of Methaphenilene is achieved by reacting N,N-dimethyl-N'-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene. wikipedia.org This process, known as N-alkylation, involves the formation of a new carbon-nitrogen bond.

Mechanistic Elucidation of Nucleophilic Substitution during Alkylation

The alkylation reaction proceeds via a nucleophilic substitution mechanism. In this case, the secondary amine nitrogen on N,N-dimethyl-N'-phenylethane-1,2-diamine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on 2-(chloromethyl)thiophene. The reaction is typically classified as a bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves a single transition state where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride ion) departs. dalalinstitute.comucsd.edu The rate of this reaction is dependent on the concentration of both reactants. libretexts.org

Optimized Synthesis Protocols and Process Chemistry

Optimization of the synthesis of Methaphenilene hydrochloride is crucial for improving yield, purity, and cost-effectiveness, particularly in industrial settings.

Industrial-Scale Batch Reactor Processes and Control Parameters

On an industrial scale, the synthesis is carried out in large jacketed batch reactors, with capacities ranging from 500 to 2000 liters. These reactors are equipped with automated systems to control critical parameters such as temperature and pH. A typical industrial process involves charging the reactor with N,N-dimethyl-N'-phenylethane-1,2-diamine and 2-(chloromethyl)thiophene in a suitable solvent, such as dimethylformamide (DMF), under a nitrogen atmosphere. A strong base, like sodium hydride, is then added portion-wise to facilitate the reaction while controlling the temperature. After the reaction is complete, the product is isolated through filtration, solvent recovery via vacuum distillation, and finally crystallized from a mixture of ethanol (B145695) and hydrochloric acid to yield this compound. This process can achieve yields greater than 85% with a purity of at least 98%.

Table 1: Industrial Scale Batch Reactor Parameters

Parameter Value
Reactor Capacity 500–2000 L
Reactant 1 N,N-dimethyl-N'-phenylethane-1,2-diamine (137.5 kg)
Reactant 2 2-(chloromethyl)thiophene (118.8 kg)
Solvent Dimethylformamide (DMF) (600 L)
Base Sodium hydride (42 kg, 60% dispersion in oil)
Initial Temperature 40°C
Reaction Temperature Maintained ≤40°C during base addition, then heated to 150°C for 1 hour
Yield >85%

Investigation of Solvent and Base Optimization Strategies (e.g., Dimethylformamide with Sodium Hydride)

The choice of solvent and base is critical for optimizing the synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are favored as they effectively solvate the reactants and facilitate the nucleophilic attack of the amine. The use of a strong base such as sodium hydride is advantageous over traditional bases like potassium hydroxide (B78521) because it helps maintain anhydrous (water-free) conditions, which can improve reaction efficiency and may lead to yields exceeding 90%. Ethereal solvents like tetrahydrofuran (B95107) can also be used to help control the exothermic nature of the alkylation reaction.

Laboratory-Scale Alkylation Procedures and Reaction Conditions

In a laboratory setting, the alkylation is typically performed by dissolving N,N-dimethyl-N'-phenylethane-1,2-diamine in an anhydrous solvent like tetrahydrofuran under a nitrogen atmosphere. 2-(Chloromethyl)thiophene is then added dropwise at a reduced temperature (0–5°C), followed by the gradual addition of a base like sodium hydride to neutralize the hydrochloric acid formed during the reaction. The mixture is then stirred at room temperature for an extended period (12–24 hours). After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an ethanol-hydrochloric acid mixture to obtain this compound as a white crystalline solid.

Table 2: Laboratory Scale Alkylation Conditions

Parameter Condition
Reactant 1 N,N-dimethyl-N'-phenylethane-1,2-diamine (1.0 molar equivalent)
Reactant 2 2-(Chloromethyl)thiophene (1.05 equivalents)
Solvent Anhydrous tetrahydrofuran
Base Sodium hydride (1.1 equivalents)
Temperature 0–5°C for addition, then room temperature
Reaction Time 12–24 hours

Downstream Processing and Isolation Techniques

Downstream processing in pharmaceutical manufacturing encompasses the recovery and purification of a synthesized drug substance from the complex mixture of the reaction. mt.comnih.gov The primary objective is to isolate and purify the target compound to a high degree, ensuring it meets the stringent quality and purity standards required for active pharmaceutical ingredients (APIs). nih.govscispace.com For this compound, a solid compound, the downstream processing stages are critical for removing unreacted starting materials, byproducts, and other impurities generated during its synthesis. The typical synthesis involves the alkylation of N,N-dimethyl-N'-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene. wikipedia.org Following the primary reaction, the crude product undergoes several purification steps, prominently featuring recrystallization and precipitation, to yield the final high-purity crystalline solid.

Recrystallization Methods for Product Purification

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. mt.comyoutube.com The principle behind this method relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. youtube.com The process generally involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution is gradually cooled, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding liquid (mother liquor). mt.comyoutube.com

In the context of this compound, recrystallization is a documented method for achieving high purity. Following its synthesis, the crude product is subjected to recrystallization from a solution of ethanol and hydrochloric acid. This specific solvent system is chosen for its ability to effectively dissolve the hydrochloride salt at higher temperatures while having lower solubility at reduced temperatures, facilitating the crystallization of the purified product upon cooling. Industrial-scale production protocols report achieving purities of ≥98% with yields greater than 85% through this method.

The effectiveness of recrystallization is dependent on several key parameters, which are optimized to maximize yield and purity.

Table 1: Key Parameters in the Recrystallization of this compound

ParameterDescriptionTypical Application for this compoundRationale
Solvent System The liquid used to dissolve the crude product. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. youtube.comEthanol-Hydrochloric Acid Ethanol acts as the primary solvent, while the presence of hydrochloric acid ensures the compound remains in its protonated salt form, influencing its solubility profile for effective crystallization.
Temperature The range of temperatures used for dissolution and crystallization.Dissolution near the boiling point of the solvent, followed by cooling to room temperature and then often in an ice bath. youtube.comMaximizes the solubility difference between high and low temperatures, which is the driving force for crystallization. youtube.com
Cooling Rate The speed at which the saturated solution is cooled.Gradual cooling is preferred. mt.comSlow cooling allows for the formation of larger, more well-defined crystals, which tend to be purer as they have more time to exclude impurities from their crystal lattice. youtube.com
Agitation Stirring or mixing of the solution during the process.Controlled agitation may be used during dissolution but is often minimized during cooling to prevent rapid, uncontrolled precipitation.Agitation helps dissolve the solute faster but can lead to the formation of many small crystals if applied vigorously during the cooling phase.
Filtration The physical separation of the purified solid crystals from the mother liquor.Vacuum filtration using a Büchner funnel is common. youtube.comEfficiently separates the solid crystals from the liquid containing the dissolved impurities. youtube.com

Precipitation Techniques Utilizing Specific Organic Solvents

Precipitation is another crucial isolation technique, often used in conjunction with or as an alternative to recrystallization. This method involves altering the solvent composition to drastically reduce the solubility of the target compound, causing it to "crash out" or precipitate from the solution. A common strategy for hydrochloride salts, which are often soluble in polar solvents like alcohols, is to add a less polar or non-polar organic solvent (an anti-solvent) in which the salt is insoluble. scispace.com

While specific precipitation protocols for this compound are less detailed in the literature than recrystallization, methods for analogous compounds provide a clear framework. For instance, a process for metixene (B1676503) hydrochloride involves dissolving the product in absolute ethanol and then adding methyl tert-butyl ether to precipitate the white solid. google.com Other common anti-solvents used for precipitating hydrochloride salts include diethyl ether, ethyl acetate, and hexane. researchgate.net

Table 2: Organic Solvents in Precipitation of Hydrochloride Salts

Solvent TypeExample SolventRole in PrecipitationApplicability to this compound
Primary Solvent Ethanol google.comTo dissolve the crude hydrochloride salt, creating a homogeneous solution.This compound is soluble in ethanol, making it a suitable primary solvent.
Primary Solvent 2-Propanol (Isopropanol) researchgate.netAn alternative polar solvent for dissolving hydrochloride salts.A viable alternative to ethanol for dissolving the crude product before adding an anti-solvent.
Anti-Solvent Methyl tert-butyl ether (MTBE) google.comA non-polar ether added to an alcoholic solution of the salt to induce precipitation.Likely an effective anti-solvent due to its low polarity and miscibility with alcohol.
Anti-Solvent Diethyl ether researchgate.netA common non-polar solvent used to precipitate polar organic salts from more polar solutions like alcohols.A standard choice for precipitating hydrochloride salts from alcoholic solutions.
Washing Solvent Ethyl Acetate researchgate.netA solvent of intermediate polarity, sometimes used to wash the crude solid to remove non-polar impurities before dissolution.Can be used to wash the filtered precipitate to remove residual mother liquor and soluble impurities.
Washing Solvent Hexane researchgate.netA very non-polar solvent used to wash away oily, non-polar impurities from the solid salt.Useful for washing the final product to remove highly non-polar contaminants.

Molecular Mechanisms of Action of Methaphenilene Hydrochloride

Receptor Binding Affinities and Pharmacological Characterization

Methaphenilene's therapeutic actions and side effect profile are a direct consequence of its ability to bind to and modulate the activity of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.

The principal mechanism of action for methaphenilene (B1676368) is the competitive antagonism of histamine H1 receptors. It binds to these receptors on various cells, preventing the endogenous ligand histamine from binding and eliciting a response. smpdb.ca This blockade of H1 receptors is responsible for preventing the symptoms associated with allergic reactions. As a first-generation antihistamine, methaphenilene is lipophilic, allowing it to cross the blood-brain barrier and interact with H1 receptors in the central nervous system (CNS). auburn.edunih.gov

A characteristic feature of first-generation ethylenediamine (B42938) antihistamines is their interaction with muscarinic acetylcholine receptors. auburn.edu Methaphenilene exhibits anticholinergic activity by acting as an antagonist at these receptors. wikipedia.org This antagonism prevents acetylcholine from binding and carrying out its normal functions, which can contribute to certain side effects. auburn.edujbpub.com The structural components of these first-generation agents, particularly the aminoalkyl ether or ethylenediamine moiety, are recognized by muscarinic receptors. auburn.edu This cross-reactivity is less common or pronounced in second-generation antihistamines, which are designed for greater selectivity for the H1 receptor. nih.govnih.gov

The anticholinergic potency varies among different antihistamines. In functional assays comparing various H1 antagonists, compounds like cyproheptadine (B85728) and promethazine (B1679618) showed high anticholinergic activity, while others had lower or negligible effects. nih.gov

Comparative Molecular Target Engagement with Analogous Chemical Entities

Methaphenilene is structurally classified as a thenyl-substituted diamine, a subset of the ethylenediamine class of antihistamines. wikipedia.orgslideshare.net Its core structure features two aryl groups and a tertiary amine connected by a short carbon chain, a common pharmacophore for first-generation H1-antagonists. ramauniversity.ac.in

This structural framework is shared by other ethylenediamine derivatives, leading to similar pharmacological profiles. A key analog is Methapyrilene (B1676370) , which also contains a thenyl (thiophene) ring and an ethylenediamine backbone. smpdb.camedkoo.com Both methaphenilene and methapyrilene are expected to engage histamine H1 and muscarinic receptors due to this shared scaffold. auburn.edu Another related compound is Tripelennamine , where a 2-pyridyl group replaces the phenyl group of methaphenilene, resulting in a potent antihistamine that also fits the ethylenediamine class profile. auburn.edu

The nature of the aryl groups and the substitutions on the amine and connecting chain influence the binding affinity and selectivity for H1 versus muscarinic receptors. ramauniversity.ac.in For example, the replacement of a phenyl group with a heteroaryl ring like 2-pyridyl (as in tripelennamine) was a key step in developing more effective derivatives from the initial prototype, phenbenzamine (B1679789). auburn.edu While all these compounds act as H1 receptor antagonists, the subtle structural differences account for variations in their potency and the extent of their anticholinergic effects. ramauniversity.ac.in

Table of Mentioned Compounds

Compound Name
Acetylcholine
Chlorpheniramine
Cyproheptadine
Diphenhydramine
Histamine
Methaphenilene hydrochloride
Methapyrilene
Phenbenzamine
Promethazine

Metabolic Transformations of Methaphenilene Hydrochloride in Non Human Biological Systems

In Vitro Metabolic Profiling

In vitro studies, which are conducted outside of a living organism, provide a controlled environment to investigate the metabolic fate of a compound. For Methaphenilene (B1676368), these studies have primarily utilized rat liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.

The in vitro metabolism of Methaphenilene (MFN) has been examined using rat liver microsome incubations. tandfonline.comnih.gov These studies were designed to identify the various chemical byproducts, or metabolites, that are formed as the parent compound is broken down. The primary goal of this research was to compare the metabolic profile of Methaphenilene with its structural analogs, particularly the known rat carcinogen Methapyrilene (B1676370) (MPH), to investigate whether differences in metabolism could account for their differing toxicological profiles. tandfonline.comnih.gov

Through the use of gas chromatography (g.l.c.) and mass spectrometry, researchers have successfully identified seven distinct metabolites of Methaphenilene in extracts from rat liver microsome incubations. tandfonline.comnih.gov The primary metabolic transformations observed include demethylation and aromatic ring hydroxylation. tandfonline.com Demethylation, the removal of a methyl group, results in the formation of normethaphenilene, a major metabolic product. tandfonline.com Aromatic hydroxylation involves the addition of a hydroxyl group to the phenyl ring of the molecule. tandfonline.com

Quantitative analysis of the metabolic pathways reveals the relative importance of each transformation. For Methaphenilene, N-oxidation, the addition of an oxygen atom to a nitrogen atom, is a significant metabolic route. tandfonline.comnih.gov Demethylation is considered a major pathway for Methaphenilene. tandfonline.com The rate of aromatic ring hydroxylation was found to be higher for Methaphenilene compared to its analogs, Pyribenzamine and Methapyrilene. tandfonline.com

Metabolic PathwayRelative Importance for MethaphenileneNotes
N-DemethylationMajor PathwayResults in the formation of normethaphenilene. tandfonline.com
N-OxidationImportant PathwayConsiderably more significant for Methaphenilene than for Methapyrilene. tandfonline.comnih.gov
Aromatic Ring HydroxylationHigher than AnalogsThe rate of hydroxylation is greater for Methaphenilene than for Pyribenzamine or Methapyrilene. tandfonline.com

Advanced Methodological Approaches for Metabolic Investigations

The elucidation of the metabolic fate of xenobiotics like Methaphenilene hydrochloride relies on sophisticated analytical techniques. These methods are essential for identifying metabolites, understanding biotransformation pathways, and predicting potential drug interactions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool in modern drug metabolism studies. technologynetworks.com The technique offers high sensitivity and selectivity, allowing for the detection and structural characterization of metabolites even at very low concentrations within complex biological matrices like blood, urine, or microsomal incubations. technologynetworks.comnih.gov

The process involves two key stages. First, the liquid chromatography system separates the parent drug from its various metabolites based on their physicochemical properties. nih.gov Following separation, the mass spectrometer ionizes the compounds and separates the ions based on their mass-to-charge ratio, providing precise molecular weight information. ijpras.com The tandem mass spectrometry (MS/MS) capability further fragments these ions, creating a unique fragmentation pattern or "fingerprint" that is used to elucidate the chemical structure of each metabolite. technologynetworks.com

In the context of Methaphenilene, related analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been successfully employed to identify metabolites from in vitro studies using rat liver microsomes. nih.gov Such approaches identified seven distinct metabolites of Methaphenilene, demonstrating the utility of mass spectrometry-based techniques in mapping its metabolic profile. nih.gov

Application of Stable Isotope Tracing Techniques to Elucidate Biotransformation Pathways

Stable isotope tracing is an advanced methodology used to provide unequivocal insights into the metabolic wiring of cells and the biotransformation pathways of a compound. nih.gov This technique involves replacing one or more atoms in the parent drug molecule (e.g., Methaphenilene) with a stable, heavier isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N).

When the isotopically labeled compound is introduced into a biological system, it is metabolized in the same way as the unlabeled drug. mdpi.com Analysts can then use mass spectrometry to track the labeled atoms through the various metabolic reactions. nih.gov The mass spectrometer can distinguish between the unlabeled metabolites and their labeled counterparts due to the predictable mass shift conferred by the isotope. This allows researchers to definitively trace the origin of downstream metabolites back to the parent drug, map the sequence of metabolic reactions, and gain qualitative information about the relative rates of production. nih.gov This powerful approach helps to confirm metabolic pathways and can reveal novel or unexpected biotransformations that might be missed by other methods. mdpi.comfrontiersin.org

Enzyme Inhibition Studies, Focusing on Cytochrome P450 Isoforms

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins primarily responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.gov Therefore, a critical component of metabolic investigation is to determine if a compound like this compound inhibits any of these key enzymes. Enzyme inhibition can lead to significant drug-drug interactions, where the co-administration of one drug alters the metabolism and clearance of another. nih.govpharmacytimes.com

In vitro enzyme inhibition studies are typically conducted using human liver microsomes or recombinant human CYP450 isoforms. In these assays, a specific CYP isoform (e.g., CYP3A4, CYP2C9, CYP2C19) is incubated with a known probe substrate in the presence and absence of the test compound (Methaphenilene). nih.gov A reduction in the formation of the substrate's metabolite indicates inhibition.

These studies can determine:

IC50 Value : The concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Mechanism of Inhibition : Whether the inhibition is reversible (competitive, non-competitive) or irreversible (mechanism-based), which involves the formation of a stable complex between the enzyme and the drug or its metabolite. nih.govpharmacytimes.com

Understanding the inhibitory potential of this compound against specific CYP450 isoforms is crucial for predicting its interaction profile with other medications.

Cross-Species Metabolic Comparison Using In Vitro Cellular Models (e.g., Human Hepatocytes vs. Animal Models)

Significant species differences can exist in drug metabolism, which can impact the outcomes of toxicology studies. bioivt.com Therefore, comparing the metabolic profiles of a compound across different species, including humans, is a regulatory expectation and a cornerstone of preclinical drug development. europa.eu In vitro cellular models, such as cryopreserved hepatocytes or liver microsomes from different species (e.g., rat, dog, monkey, and human), are widely used for this purpose. bioivt.com

These comparative studies aim to determine if the animal species used for toxicological testing are appropriate models for predicting human safety. europa.eu The goal is to ensure that the metabolites formed in animals are qualitatively and quantitatively similar to those formed in humans. If humans produce a unique or disproportionately high level of a specific metabolite not seen in test animals, further safety testing of that metabolite may be required. europa.eu

A comparative in vitro study of Methaphenilene (MFN) and its analog methapyrilene (MPH) in rat liver microsomes revealed quantitative differences in their metabolic pathways. nih.gov For instance, N-oxide formation was found to be a more significant metabolic route for Methaphenilene than for methapyrilene. nih.gov Furthermore, studies on methapyrilene across rats, guinea pigs, and rabbits have shown species-specific differences in the types and amounts of metabolites produced. nih.gov Such findings underscore the importance of cross-species comparisons to understand how metabolic pathways can vary, which is critical for extrapolating animal data to humans.

Advanced Analytical Methodologies for Methaphenilene Hydrochloride Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful tools for separating complex mixtures into their individual components. ijprajournal.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the comprehensive analysis of drug substances. ijprajournal.comamazonaws.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical compounds due to its versatility, sensitivity, and applicability to a broad range of analytes. ijprajournal.com Reverse-phase HPLC (RP-HPLC) is particularly common for the analysis of moderately polar compounds like Methaphenilene (B1676368) hydrochloride.

A specific RP-HPLC method has been successfully developed for the determination of Methaphenilene hydrochloride (MP-HCl) in various matrices. nih.gov In one application, the compound was extracted with methanol (B129727) and subsequently analyzed using isocratic elution on a reverse-phase column. nih.gov The separation was achieved in under 15 minutes, demonstrating the efficiency of the method. nih.gov This method proved effective for quantifying MP-HCl at various concentration levels with high recovery rates. nih.gov

Table 1: Example of HPLC Chromatographic Conditions for this compound Analysis

Parameter Condition
Column Reversed-Phase C18
Mobile Phase Acetonitrile (B52724) and 1.1% Ammonium Carbonate (1:1) nih.gov
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 45°C indexcopernicus.com

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying impurities that can arise during the synthesis, purification, and storage of an API. thermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile organic impurities. thermofisher.comamazonaws.com These can include residual solvents used in the manufacturing process or volatile by-products from chemical reactions. amazonaws.com

In the context of this compound manufacturing, GC-MS can be employed to screen for and identify trace-level volatile impurities. The gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer. thermofisher.com The mass spectrometer provides mass information for each separated component, enabling its identification and structural elucidation. thermofisher.com High-resolution accurate mass spectrometry (HRAM) coupled with GC further enhances this capability, allowing for the clear assignment of elemental compositions to unknown compounds, even at sub-ppm levels. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For non-volatile or thermally unstable impurities that are not amenable to GC-MS analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. ijprajournal.com LC-MS combines the high-resolution separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. ijprajournal.com This technique has become fundamental for identifying low-level impurities in samples originating from synthesis or degradation. ijprajournal.com

In the analysis of this compound, an LC-MS method would involve separating the drug substance from its related impurities on an HPLC column, often a core-shell C18 column, under gradient conditions. nih.gov The eluent from the column is then directed to a mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is suitable for polar molecules. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis or in full-scan mode to obtain molecular weight information and fragmentation patterns for the structural elucidation of unknown degradation products or synthesis by-products. ijprajournal.comnih.gov

Principles of Analytical Method Development and Validation

Developing and validating analytical methods are critical for ensuring that the measurements are reliable, accurate, and fit for their intended purpose. amazonaws.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and is a requirement for regulatory compliance. amazonaws.comscispace.com According to ICH guidelines, key validation parameters include linearity, range, precision, and accuracy. scispace.comindexcopernicus.com

Determination of Linearity and Quantitative Range

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a specified range. researchgate.net The quantitative range is the interval between the upper and lower concentration limits for which the analytical method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net

To determine linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. nih.gov The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically >0.999, indicates good linearity. nih.gov

Table 2: Example Linearity Data for this compound by HPLC

Concentration (µg/mL) Peak Area (Arbitrary Units)
10 150,234
20 301,567
40 602,112
60 903,458
80 1,205,890
100 1,506,231
Linearity Result
Regression Equation y = 15055x + 125.8

| Correlation Coefficient (R²) | 0.9998 |

Assessment of Precision and Accuracy

Accuracy refers to the closeness of a measured value to the true or accepted value, while precision represents the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov

Precision is typically evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. indexcopernicus.com

Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. indexcopernicus.comscispace.com Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. nih.gov For pharmaceutical assays, a %RSD of less than 2% is generally considered acceptable. indexcopernicus.com

Accuracy is often determined by performing recovery studies. nih.gov This involves adding a known amount of the analyte (spiking) to a sample matrix and measuring the recovery of the added analyte. nih.gov The percentage recovery is calculated, with values typically expected to be within 98-102%. scispace.comresearchgate.net

Table 3: Example of Accuracy and Precision Data for this compound

Parameter Level 1 (125 ppm) Level 2 (500 ppm) Level 3 (2000 ppm)
Accuracy (% Recovery) 104% nih.gov 95% nih.gov 96% nih.gov

| Precision (% RSD) | 2.4% nih.gov | 1.6% nih.gov | 0.6% nih.gov |

These validation parameters ensure that the analytical method for this compound is robust, reliable, and capable of producing consistently accurate and precise results for quality control and regulatory purposes.

Evaluation of Specificity and Selectivity, Including Forced Degradation Studies

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity is the ability to differentiate and quantify the analyte in a complex mixture. For this compound, establishing the specificity and selectivity of a purity-indicating method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), is critical. This is achieved through forced degradation studies, also known as stress testing.

Forced degradation studies involve subjecting the drug substance to various stress conditions that are more severe than accelerated stability conditions to generate potential degradation products. scribd.comatk.gov.tr The goal is to achieve a modest level of degradation, typically between 5-20%, to ensure that the analytical method can effectively separate the intact drug from its potential breakdown products. atk.gov.trnih.gov These studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of the active pharmaceutical ingredient (API). scribd.comdss.go.th

While specific forced degradation data for this compound is not extensively available in recent literature, the standard approach follows guidelines such as those from the International Council for Harmonisation (ICH). The methodology can be illustrated by studies on other hydrochloride salts and antihistamines. The typical stress conditions applied are:

Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M to 1 M Hydrochloric acid) at elevated temperatures. atk.gov.troup.com

Base Hydrolysis: The substance is treated with a basic solution (e.g., 0.1 M to 1 M Sodium hydroxide) at room or elevated temperatures. atk.gov.troup.com

Oxidative Degradation: The drug is exposed to an oxidizing agent, most commonly hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature. oup.com

Thermal Degradation: The solid drug substance is subjected to high temperatures (e.g., 70°C) for a defined period to assess the impact of dry heat.

Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to controlled UV and visible light to determine its photosensitivity. dss.go.th

Following exposure to these stress conditions, the samples are analyzed. The analytical method (e.g., RP-HPLC) is considered specific and stability-indicating if it can resolve the main peak of this compound from all the degradation product peaks, demonstrating that there is no co-elution. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally pure and free from interference from any degradants.

Table 1: Representative Forced Degradation Conditions and Outcomes for a Hydrochloride API (Note: This table is illustrative of a typical study, as specific data for this compound is not available).

Stress ConditionReagent/ParameterDurationObservation% Degradation
Acid Hydrolysis1 M HCl8 hours at 60°CSignificant degradation observed~15%
Base Hydrolysis0.1 M NaOH4 hours at 60°CModerate degradation observed~10%
Oxidation30% H₂O₂24 hours at 25°CMajor degradation observed~18%
ThermalDry Heat48 hours at 70°CMinor degradation observed~6%
PhotolyticUV/Visible Light7 daysNegligible degradation<2%

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

Following the validation of a method's specificity, its sensitivity is established by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters are crucial for quantifying the levels of impurities and degradation products in the this compound drug substance.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is a measure of the method's qualitative performance.

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for the quantitative determination of minor components, such as impurities.

The determination of LOD and LOQ is typically performed according to ICH guidelines, using one of the following approaches:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. LOD is generally established at a signal-to-noise (S/N) ratio of 3:1, while LOQ is established at an S/N ratio of 10:1.

Based on the Standard Deviation of the Response and the Slope: This is a more statistically rigorous method. The LOD and LOQ are calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve using the formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

While specific LOD and LOQ values for a validated this compound assay are not readily found in current scientific literature, data from the analysis of other hydrochloride compounds can provide a representative example of the sensitivity levels achieved with modern chromatographic methods. For instance, in the purity evaluation of tetracycline (B611298) hydrochloride by LC-UV, the LOD and LOQ were determined to be 0.015 mg/kg and 0.05 mg/kg, respectively. Similarly, a validated method for fexofenadine (B15129) hydrochloride reported an LOD of 0.2371 µg/mL and an LOQ of 0.7185 µg/mL.

Table 2: Illustrative LOD and LOQ Values for Analytical Methods of Hydrochloride Compounds (Note: These values are from studies on other compounds and serve to illustrate typical method sensitivity).

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Tetracycline HydrochlorideLC-UV0.015 mg/kg0.05 mg/kg
Fexofenadine HydrochlorideRP-HPLC0.2371 µg/mL0.7185 µg/mL
Methamphetamine HydrochlorideGC-MS0.05 µg/mL0.1 µg/mL

The establishment of these limits is fundamental to ensuring that the analytical method is suitable for its intended purpose, which includes the accurate quantification of impurities and the reliable monitoring of the stability of this compound.

Future Research Trajectories for this compound: A Roadmap for Innovation

This compound, a first-generation antihistamine of the ethylenediamine (B42938) class, has a well-established role as a histamine (B1213489) H1 receptor antagonist with additional anticholinergic properties. While its primary synthesis and mechanism of action are documented, the evolving landscape of pharmaceutical sciences presents numerous opportunities for deeper investigation and optimization. This article outlines key future directions in the research of this compound, focusing on novel synthetic methodologies, advanced mechanistic studies, and the application of predictive computational models. These avenues of research hold the potential to refine its therapeutic profile, minimize off-target effects, and contribute to a more comprehensive understanding of its molecular interactions.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Methaphenilene hydrochloride purity and structural identity in laboratory settings?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural identity by analyzing proton and carbon environments. Compare spectral data with reference standards or published literature.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity by quantifying impurities using reverse-phase columns and UV detection. Validate methods with calibration curves and spike-recovery experiments.
  • Mass Spectrometry (MS) : Cross-validate molecular weight and fragmentation patterns via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS).
  • Reference Standards : Use certified reference materials (CRMs) to ensure accuracy, as outlined in pharmaceutical quality guidelines .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at -20°C for long-term stability. Short-term storage at 2–8°C is acceptable for active use.
  • Handling : Use gloves, lab coats, and eye protection to avoid dermal/ocular exposure. Work in a fume hood to minimize inhalation risks.
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity conditions to determine shelf-life .

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer :

  • Protocol Standardization : Document reaction conditions (e.g., solvent, temperature, catalyst) in detail.
  • Cross-Validation : Share samples with independent labs for replication using identical analytical methods (e.g., HPLC, NMR).
  • Supplementary Data : Provide raw chromatograms, spectral data, and purity reports in supporting information, adhering to journal guidelines .

Advanced Research Questions

Q. What experimental design strategies optimize pharmacokinetic studies of this compound in preclinical models?

  • Methodological Answer :

  • Factorial Design : Use response surface methodology to evaluate dose-response relationships, bioavailability, and clearance rates.
  • Sampling Schedule : Collect plasma/tissue samples at multiple timepoints to construct concentration-time curves.
  • In Vivo/In Vitro Correlation (IVIVC) : Compare dissolution profiles with absorption data to predict in vivo performance .

Q. How can contradictory data on this compound’s metabolic pathways be resolved?

  • Methodological Answer :

  • Multi-Method Validation : Combine LC-MS/MS for metabolite identification with stable isotope tracing to track biotransformation pathways.
  • Enzyme Inhibition Studies : Use cytochrome P450 inhibitors (e.g., ketoconazole) to isolate specific metabolic routes.
  • Cross-Species Comparison : Analyze metabolic profiles in human hepatocytes versus animal models to identify interspecies variability .

Q. What advanced techniques address discrepancies between in vitro efficacy and in vivo toxicity data?

  • Methodological Answer :

  • Pharmacokinetic Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to simulate tissue distribution and toxicity thresholds.
  • Organ-on-a-Chip Systems : Use microfluidic platforms to mimic human organ interactions and refine toxicity predictions.
  • Dose Escalation Studies : Conduct staggered dosing in animal models to identify no-observed-adverse-effect levels (NOAELs) .

Q. How can researchers validate novel formulations of this compound for targeted delivery?

  • Methodological Answer :

  • Encapsulation Efficiency : Use dynamic light scattering (DLS) and dialysis methods to assess nanoparticle loading and release kinetics.
  • Bioimaging : Employ fluorescence tagging and confocal microscopy to track cellular uptake in vitro.
  • In Vivo Imaging : Utilize positron emission tomography (PET) with radiolabeled compounds to monitor biodistribution .

Analytical and Regulatory Considerations

Q. What are the critical parameters for validating a GC-MS method to quantify this compound in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use headspace sampling or solid-phase extraction (SPE) to isolate the compound from blood/urine.
  • Calibration : Establish linearity (R² ≥ 0.995) across the expected concentration range (e.g., 0.1–100 ng/mL).
  • Recovery Testing : Spike blank matrices with known concentrations and calculate recovery rates (target: 85–115%).
  • Limit of Quantification (LOQ) : Determine via signal-to-noise ratios (S/N ≥ 10) .

Q. How should researchers address regulatory requirements when submitting this compound data for publication?

  • Methodological Answer :

  • Ethical Compliance : Include Institutional Review Board (IRB) approvals for studies involving human/animal subjects.
  • Data Transparency : Deposit raw datasets in repositories like Figshare or Zenodo.
  • Guideline Adherence : Follow CONSORT for clinical trials or ARRIVE for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.